molecular formula C5H10N4 B13106795 3-Isopropyl-4H-1,2,4-triazol-4-amine

3-Isopropyl-4H-1,2,4-triazol-4-amine

Cat. No.: B13106795
M. Wt: 126.16 g/mol
InChI Key: ZZHUTYSLPOTJOM-UHFFFAOYSA-N
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Description

3-Isopropyl-4H-1,2,4-triazol-4-amine is a heterocyclic compound that belongs to the 1,2,4-triazole family. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The unique structure of 1,2,4-triazoles allows them to interact with various biological receptors through hydrogen bonding and dipole interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-4H-1,2,4-triazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of isopropylamine with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the triazole ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved using microwave irradiation to accelerate the reaction. This method offers advantages such as reduced reaction times and higher yields. The process involves the use of aminoguanidine hydrochloride and succinic anhydride as starting materials .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted triazoles, amine derivatives, and oxides .

Scientific Research Applications

3-Isopropyl-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropyl-4H-1,2,4-triazol-4-amine involves its interaction with biological targets through hydrogen bonding and dipole interactions. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit cytochrome P-450-dependent enzymes, affecting the biosynthesis of essential molecules .

Comparison with Similar Compounds

  • 4H-1,2,4-Triazol-3-amine
  • 4-Amino-4H-1,2,4-triazole
  • 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

Comparison: 3-Isopropyl-4H-1,2,4-triazol-4-amine is unique due to its isopropyl group, which enhances its lipophilicity and potentially its biological activity. Compared to other triazole derivatives, it may exhibit different pharmacokinetic properties and biological activities .

Properties

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

3-propan-2-yl-1,2,4-triazol-4-amine

InChI

InChI=1S/C5H10N4/c1-4(2)5-8-7-3-9(5)6/h3-4H,6H2,1-2H3

InChI Key

ZZHUTYSLPOTJOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=CN1N

Origin of Product

United States

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